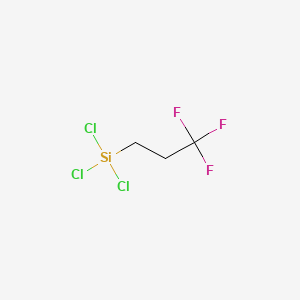
三氯(3,3,3-三氟丙基)硅烷
概述
描述
Trichloro(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula CF₃CH₂CH₂SiCl₃. It is characterized by the presence of a trifluoropropyl group attached to a silicon atom, which is further bonded to three chlorine atoms. This compound is widely used in various industrial and research applications due to its unique chemical properties.
科学研究应用
Trichloro(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a silanizing agent to modify surfaces.
Biology: It is employed in the preparation of bio-compatible materials and coatings for biomedical devices.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives due to its ability to impart hydrophobic and oleophobic properties
作用机制
Target of Action
Trichloro(3,3,3-trifluoropropyl)silane (TCFPS) is a versatile compound that primarily targets surfaces for modification . It is used as a precursor for the preparation of fluorinated polyhedral oligomeric silsesquioxane (F-POSS) and as a silanizing agent to coat the inner surface of pipettes .
Mode of Action
TCFPS interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silicon atom in TCFPS and the oxygen atoms on the surface of the target material. The trifluoropropyl group in TCFPS imparts hydrophobic properties to the treated surface .
Biochemical Pathways
It is known that tcfps can be used to create a tunneling junction at the contact of the perovskite and electron transport layer in solar cells . This tunneling layer can selectively conduct electrons and block holes, which spatially separate photo-generated carriers to suppress their recombination .
Result of Action
The primary result of TCFPS action is the modification of surface properties. For example, in perovskite solar cells, the insertion of a TCFPS insulating layer can improve the performance of the device by reducing carrier recombination . In addition, TCFPS can be used to adjust the emission of perovskite to the deep-blue region, ranging from 440 to 460 nm .
Action Environment
The action of TCFPS can be influenced by environmental factors such as temperature and humidity. For instance, the boiling point of TCFPS is 114°C , suggesting that it may evaporate under high-temperature conditions. Furthermore, as a silane, TCFPS may hydrolyze in the presence of moisture, which could affect its stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: Trichloro(3,3,3-trifluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropylmagnesium bromide with silicon tetrachloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, trichloro(3,3,3-trifluoropropyl)silane is often produced via the direct chlorination of 3,3,3-trifluoropropylsilane. This process involves the reaction of 3,3,3-trifluoropropylsilane with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The resulting product is then purified through distillation .
化学反应分析
Types of Reactions: Trichloro(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols to form alkoxysilanes. For example, the reaction with methanol produces 3,3,3-trifluoropropyltrimethoxysilane.
Condensation Reactions: It can undergo base-catalyzed condensation to form fluorinated polyhedral oligomeric silsesquioxane (F-POSS).
Common Reagents and Conditions:
Alcoholysis Reaction: Methanol is commonly used as a reagent in the presence of a base catalyst to produce 3,3,3-trifluoropropyltrimethoxysilane.
Base-Catalyzed Condensation: Bases such as sodium hydroxide or potassium hydroxide are used to catalyze the condensation reactions.
Major Products:
3,3,3-Trifluoropropyltrimethoxysilane: Formed through alcoholysis.
Fluorinated Polyhedral Oligomeric Silsesquioxane (F-POSS): Formed through base-catalyzed condensation
相似化合物的比较
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but with methoxy groups instead of chlorine atoms.
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Contains a longer perfluorinated alkyl chain.
Chlorotrimethylsilane: Contains methyl groups instead of a trifluoropropyl group.
Uniqueness: Trichloro(3,3,3-trifluoropropyl)silane is unique due to its trifluoropropyl group, which imparts distinct hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring surface modification and the synthesis of fluorinated materials .
属性
IUPAC Name |
trichloro(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBQNJHVBMUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060458 | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-09-6 | |
| Record name | Trichloro(3,3,3-trifluoropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,3,3-Trifluoropropyl)trichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(3,3,3-trifluoropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(3,3,3-trifluoropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3,3,3-TRIFLUOROPROPYL)TRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2MIV9WA9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
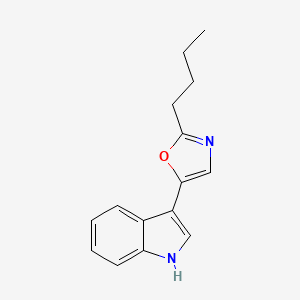
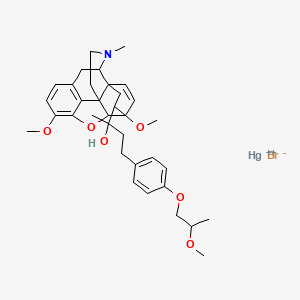
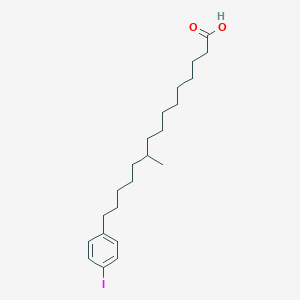
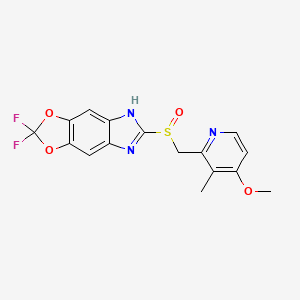

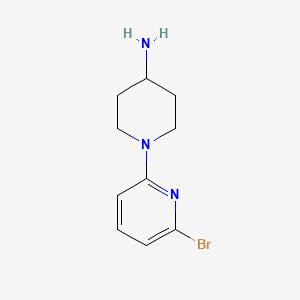
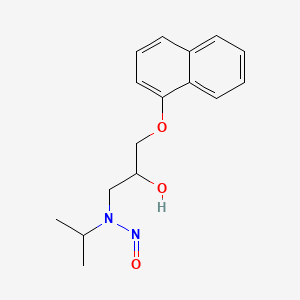
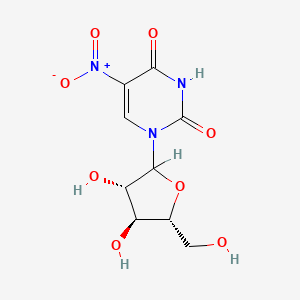
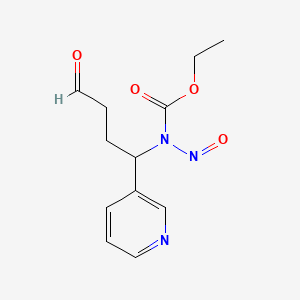
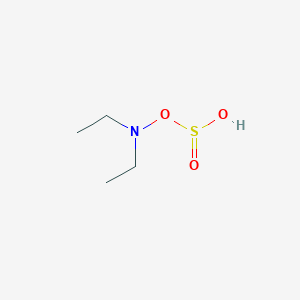
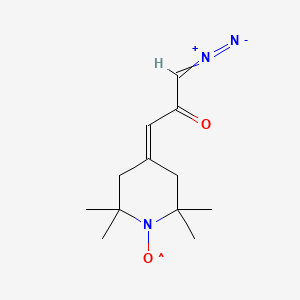
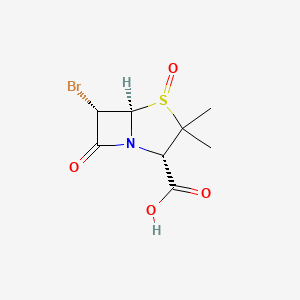
![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)

